3,7-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused pyrazole and pyrimidine ring system. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of bromine substituents at the 3 and 7 positions enhances its reactivity and allows for further functionalization, making it a valuable intermediate in the synthesis of various bioactive molecules.
3,7-Dibromopyrazolo[1,5-a]pyrimidine can be classified as a brominated pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. The compound is often synthesized through multi-step reactions involving various precursors such as 5-amino-3-methylpyrazole and diethyl malonate, among others .
The synthesis of 3,7-dibromopyrazolo[1,5-a]pyrimidine typically involves several key steps:
The synthesis often employs techniques such as nucleophilic substitution and electrophilic aromatic substitution, ensuring high yields through optimized reaction conditions. For instance, the use of morpholine in nucleophilic substitution reactions has been noted to yield satisfactory results with minimal purification steps required .
The molecular structure of 3,7-dibromopyrazolo[1,5-a]pyrimidine features a unique arrangement where the pyrazole ring is fused with a pyrimidine ring. The bromine atoms at positions 3 and 7 contribute to its reactivity and influence its interaction with biological targets.
3,7-Dibromopyrazolo[1,5-a]pyrimidine participates in various chemical reactions due to its electrophilic nature:
The regioselectivity of these reactions can be influenced by factors such as solvent choice and temperature. For example, Sonogashira-type coupling has shown excellent selectivity for modifications at the C6 position when appropriate conditions are applied .
The mechanism of action for compounds like 3,7-dibromopyrazolo[1,5-a]pyrimidine often involves their interaction with specific biological targets such as enzymes or receptors. The presence of halogen substituents enhances binding affinity due to increased lipophilicity and potential for halogen bonding.
The detailed mechanism typically involves:
3,7-Dibromopyrazolo[1,5-a]pyrimidine has significant applications in scientific research:
3,7-Dibromopyrazolo[1,5-a]pyrimidine (CAS: 2375204-82-1) is a halogenated fused bicyclic heterocycle with the molecular formula C₆H₃Br₂N₃ and a molecular weight of 276.92 g/mol. The systematic name reflects the fusion between pyrazole (positions 1,5-a) and pyrimidine rings, with bromine atoms at the 3- and 7-positions. Key identifiers include:
The core scaffold consists of a six-membered pyrimidine ring fused to a five-membered pyrazole ring. Positional numbering assigns N1 to the bridgehead nitrogen, C3 and C7 as sites of bromination, and C6 as the unsubstituted carbon. This arrangement creates an electron-deficient system suitable for electrophilic substitution or metal-catalyzed coupling reactions.
Table 1: Key Identifiers of 3,7-Dibromopyrazolo[1,5-a]pyrimidine
Property | Value |
---|---|
CAS Registry Number | 2375204-82-1 |
Molecular Formula | C₆H₃Br₂N₃ |
Molecular Weight | 276.92 g/mol |
IUPAC Name | 3,7-Dibromopyrazolo[1,5-a]pyrimidine |
SMILES | BrC₁=CC=NC₂=C(Br)C=NN₁₂ |
InChIKey | CLVKERUANAERCY-UHFFFAOYSA-N |
Crystallography: While direct crystallographic data for 3,7-dibromopyrazolo[1,5-a]pyrimidine is limited, related structures reveal insights. Copper complexes of pyrazolo[1,5-a]pyrimidine carboxylates exhibit square-planar coordination, where nitrogen atoms (N1) bind to metal centers [9]. This suggests the N1 site in the parent heterocycle is a potential ligand donor. The bicyclic system’s planarity is inferred from crystal structures of analogous compounds, which show minimal ring puckering [9].
Spectroscopy:
Table 2: Predicted Mass Spectrometry Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 275.87668 | 128.1 |
[M+Na]⁺ | 297.85862 | 142.5 |
[M-H]⁻ | 273.86212 | 133.7 |
[M+NH₄]⁺ | 292.90322 | 147.9 |
Thermal Properties: The compound requires cold-chain transport (2–8°C under inert atmosphere), indicating moderate thermal instability [4].
Pyrazolopyrimidine isomers exhibit distinct electronic and steric profiles due to nitrogen positioning:1. Pyrazolo[1,5-a]pyrimidine (e.g., 3,7-dibromo derivative):- Features fused rings with N1 at the bridgehead.- Bromination occurs at electron-rich C3 (pyrazole) and C7 (pyrimidine).- Exhibits planar geometry ideal for metal coordination or π-stacking [9].
Electronic Effects:
Spectroscopic Differentiation:
Table 3: Structural and Electronic Comparison of Pyrazolopyrimidine Isomers
Isomer | Reactive Sites | Characteristic ¹H NMR Shift | Coordination Chemistry |
---|---|---|---|
Pyrazolo[1,5-a] | C3, C7 | H6: δ 7.08 ppm | N1 binds metals; square-planar complexes |
Pyrazolo[3,4-d] | C5, C7 | H2: δ 6.82 ppm | N1/N4 coordination; octahedral complexes |
Pyrazolo[4,3-d] | C7 | H2: δ 7.25 ppm | Limited data |
Pyrazolo[1,5-c] | Not reported | Not reported | Not reported |
Functionalization Potential: The 3,7-dibromo derivative serves as a precursor for Suzuki couplings or aminations. In contrast, isomeric dibromo compounds (e.g., 5,7-dibromopyrazolo[3,4-d]pyrimidine) undergo sequential substitution at C5 before C7 due to electronic gradients [5].
Compound Names in Tables:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: